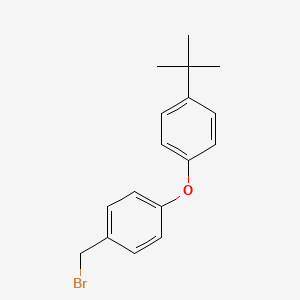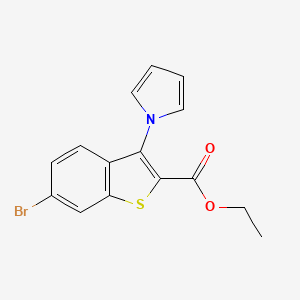
1-异丙基-3-(亚磺酰胺基)苯
描述
1-Isopropyl-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C9H11NOS . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-3-(sulfinylamino)benzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight is 181.26 g/mol.科学研究应用
作用机制
Target of Action
The primary target of 1-Isopropyl-3-(sulfinylamino)benzene is the aromatic ring structure, specifically the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
1-Isopropyl-3-(sulfinylamino)benzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The electrophile, in this case, 1-Isopropyl-3-(sulfinylamino)benzene, forms a bond with the aromatic ring, leading to changes in the molecular structure .
Biochemical Pathways
The interaction of 1-Isopropyl-3-(sulfinylamino)benzene with its target affects several biochemical pathways. The most significant is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, the 1-Isopropyl-3-(sulfinylamino)benzene molecule . The downstream effects of this substitution can lead to changes in the chemical properties of the aromatic compound.
Result of Action
The molecular and cellular effects of 1-Isopropyl-3-(sulfinylamino)benzene’s action are primarily due to its electrophilic aromatic substitution. This substitution can alter the chemical properties of the aromatic compound, potentially leading to changes in its biological activity . The exact effects would depend on the specific aromatic compound and the position of the substitution.
Action Environment
The action, efficacy, and stability of 1-Isopropyl-3-(sulfinylamino)benzene can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution can be affected by the presence of other chemical groups on the aromatic ring . Additionally, factors such as temperature, pH, and solvent can also influence the reaction rate and product distribution .
生化分析
Biochemical Properties
1-Isopropyl-3-(sulfinylamino)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 1-Isopropyl-3-(sulfinylamino)benzene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 1-Isopropyl-3-(sulfinylamino)benzene on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling proteins, thereby affecting pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 1-Isopropyl-3-(sulfinylamino)benzene can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, 1-Isopropyl-3-(sulfinylamino)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-3-(sulfinylamino)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Isopropyl-3-(sulfinylamino)benzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 1-Isopropyl-3-(sulfinylamino)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, 1-Isopropyl-3-(sulfinylamino)benzene can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
1-Isopropyl-3-(sulfinylamino)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
Within cells and tissues, 1-Isopropyl-3-(sulfinylamino)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. For example, its accumulation in the liver can enhance its metabolic effects, while its distribution to other tissues can lead to systemic effects.
Subcellular Localization
The subcellular localization of 1-Isopropyl-3-(sulfinylamino)benzene is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence metabolic processes.
属性
IUPAC Name |
1-propan-2-yl-3-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(2)8-4-3-5-9(6-8)10-12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBBQZSKGRTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


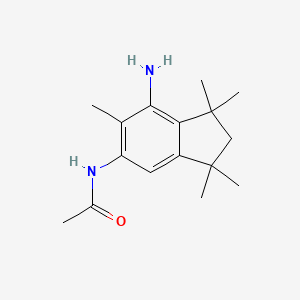
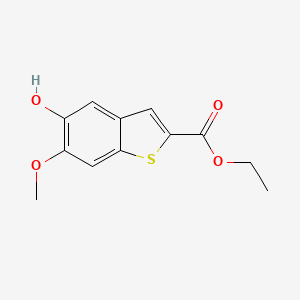
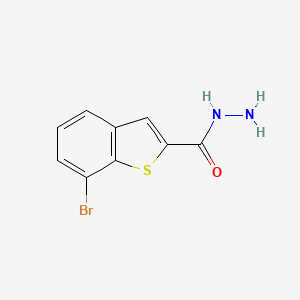
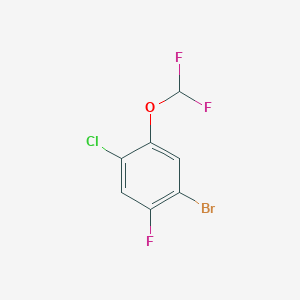
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)
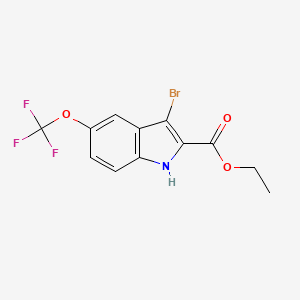
![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)
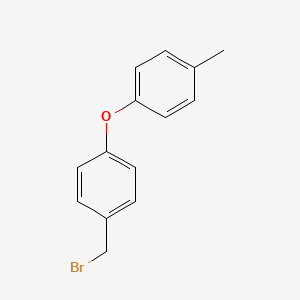
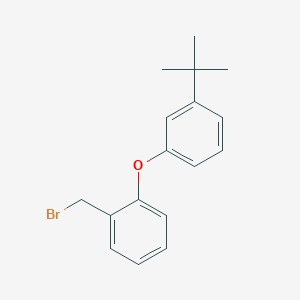


![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)
